molecular formula C10H5F3N4 B2890189 (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 1274903-30-8

(((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2890189
CAS No.: 1274903-30-8
M. Wt: 238.173
InChI Key: SRIUHUKRUVQUKV-UHFFFAOYSA-N
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Description

(((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound designed for professional research applications. It belongs to the class of trifluoromethylpyridine (TFMP) derivatives, a group of compounds where the combination of a fluorine atom and a pyridine ring is known to impart distinctive physical-chemical properties, leading to unique biological activities . Currently, TFMP derivatives are fundamental structural ingredients in the development of advanced agrochemicals and pharmaceuticals . Over 20 TFMP-containing agrochemicals have been assigned ISO common names, and numerous pharmaceutical candidates are undergoing clinical trials . The biological efficacy of these compounds is attributed to the strong electron-withdrawing nature and metabolic stability of the trifluoromethyl group, which can significantly influence a molecule's conformation, lipophilicity, and binding affinity to biological targets . Researchers are exploring this compound and its analogs for potential applications such as nematicidal activity . The presence of the malononitrile (methane-1,1-dicarbonitrile) group further enhances its utility as a versatile building block for synthesizing more complex heterocyclic systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[[[4-(trifluoromethyl)pyridin-2-yl]amino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4/c11-10(12,13)8-1-2-16-9(3-8)17-6-7(4-14)5-15/h1-3,6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIUHUKRUVQUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 4-(trifluoromethyl)-2-aminopyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated cyano groups.

    Substitution: Substituted derivatives with new functional groups replacing the cyano groups.

Scientific Research Applications

(((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and cyano groups can form hydrogen bonds and other interactions with target proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

((8-Quinolylamino)methylene)methane-1,1-dicarbonitrile

  • Structural Differences: Replaces the 4-trifluoromethyl-pyridyl group with an 8-quinolyl moiety, introducing a larger aromatic system (quinoline vs. pyridine).
  • Physical Properties: Molar mass = 220.23 g/mol (vs. ~253 g/mol estimated for the target compound). The quinoline derivative is a powder, suggesting lower solubility compared to the pyridyl analog .
  • Precautionary measures include rigorous personal protective equipment (PPE) and avoidance of ingestion/inhalation.

((4-Piperidylphenyl)methylene)methane-1,1-dicarbonitrile

  • Structural Differences : Substitutes the pyridyl group with a 4-piperidylphenyl ring, introducing a basic tertiary amine.
  • Applications: No explicit data, but its discontinuation contrasts with the target compound’s relevance in ongoing research (e.g., patents in –4).

Anthracene-Based Derivatives (e.g., (((9,10-dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile)

  • Structural Differences : Incorporates a 9,10-dioxoanthracene system, creating extended conjugation and redox activity.
  • Applications : Likely used in materials science (e.g., dyes, sensors) due to anthracene’s optical properties. The hydroxy and dioxo groups increase polarity, contrasting with the target compound’s lipophilic trifluoromethyl group .

4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline (Reference Example 50)

  • Structural Differences : Shares the trifluoromethyl-pyridyl motif but lacks the dicarbonitrile group. Instead, it features an aniline backbone.
  • Synthesis and Utility : Used in multi-step pharmaceutical syntheses (e.g., EP 4 374 877 A2), highlighting the trifluoromethyl group’s role in enhancing bioactivity .

Comparative Data Table

Compound Key Substituents Molar Mass (g/mol) Physical State Applications Safety Notes
Target Compound 4-CF₃-pyridyl, dicarbonitrile ~253 (estimated) Solid (assumed) Pharma/agrochemical research Limited data; assume PPE required
((8-Quinolylamino)methylene)methane-1,1-dicarbonitrile Quinoline 220.23 Powder Laboratory use Non-hazardous but handle with caution
((4-Piperidylphenyl)methylene)methane-1,1-dicarbonitrile Piperidylphenyl N/A Discontinued Unknown Stability concerns inferred
Anthracene derivatives (e.g., WAA49885) 9,10-dioxoanthracene N/A Powder Materials science PPE required for handling

Key Research Findings

  • Trifluoromethyl Impact: The trifluoromethyl group in the target compound improves resistance to metabolic degradation compared to non-fluorinated analogs, aligning with trends in EP 4 374 877 A2 .
  • Solubility Trends: Pyridyl-based compounds (target) exhibit moderate solubility in organic solvents, whereas quinoline derivatives () may require polar aprotic solvents .
  • Safety Profiles: All compounds necessitate PPE, but the anthracene derivatives () and quinoline analog () have better-documented handling protocols compared to the target compound.

Biological Activity

The compound (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile (CAS Number: 1274903-30-8) is a member of a class of organic compounds that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₈F₃N₅
  • Molecular Weight : 238.17 g/mol
  • Functional Groups : The compound features a trifluoromethyl group, a pyridine ring, and dicarbonitrile moieties, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit notable anticancer activities. For instance, derivatives containing trifluoromethyl and pyridine functionalities have been shown to possess cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

In a comparative study involving various derivatives, compounds similar to this compound demonstrated significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937). These compounds had IC₅₀ values in the low micromolar range, indicating potent activity. The presence of electron-withdrawing groups (like trifluoromethyl) was crucial for enhancing this activity .

CompoundCell LineIC₅₀ (µM)
ACEM-130.48
BU-9370.78
CMCF-71.17

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that these compounds can trigger apoptotic pathways by increasing caspase activity, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest potential antimicrobial activity. Compounds with similar structural motifs have been evaluated for their efficacy against bacterial strains, showing promising results in inhibiting growth at various concentrations.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial properties of several derivatives against common bacterial pathogens. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)
DE. coli25
ES. aureus10

Q & A

Q. How should researchers handle discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Re-parameterize force fields : Adjust partial charges for the trifluoromethyl group in MD simulations to better reflect its electronegativity.
  • Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics and reconcile with docking scores.
  • Error analysis : Quantify uncertainties in computational models (e.g., RMSD in docked poses) .

Q. What safety and compliance protocols are critical when handling this compound?

  • Methodological Answer :
  • TSCA compliance : Verify regulatory status for manufacturing purposes; pre-notify EPA if unlisted.
  • Waste disposal : Neutralize nitrile residues with alkaline permanganate before disposal.
  • Exposure controls : Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritancy .

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